molecular formula C9H8N2O3 B12276529 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid

5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid

Cat. No.: B12276529
M. Wt: 192.17 g/mol
InChI Key: PTDRIVWCDZGDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with molecular targets, while the carboxylic acid group improves its solubility and bioavailability .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-5-2-3-10-8(5)11-7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

PTDRIVWCDZGDSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=C1)C=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.